molecular formula C16H18 B1348514 3,3',5,5'-Tetramethylbiphenyl CAS No. 25570-02-9

3,3',5,5'-Tetramethylbiphenyl

Cat. No.: B1348514
CAS No.: 25570-02-9
M. Wt: 210.31 g/mol
InChI Key: CMZYGFLOKOQMKF-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetramethylbiphenyl is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl, where four methyl groups are substituted at the 3, 3’, 5, and 5’ positions of the biphenyl structure. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

3,3’,5,5’-Tetramethylbiphenyl plays a significant role in biochemical reactions, particularly as a substrate in enzymatic assays. It interacts with enzymes such as peroxidases, which catalyze the oxidation of the compound. This interaction is crucial in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), where 3,3’,5,5’-Tetramethylbiphenyl serves as a chromogenic substrate. The oxidation of 3,3’,5,5’-Tetramethylbiphenyl by peroxidases results in a color change, which can be measured spectrophotometrically to quantify enzyme activity .

Cellular Effects

3,3’,5,5’-Tetramethylbiphenyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of peroxidase enzymes within cells, leading to changes in the levels of reactive oxygen species (ROS). These changes can impact cell signaling pathways that are sensitive to oxidative stress. Additionally, 3,3’,5,5’-Tetramethylbiphenyl can modulate gene expression by influencing transcription factors that respond to oxidative stress .

Molecular Mechanism

The molecular mechanism of 3,3’,5,5’-Tetramethylbiphenyl involves its interaction with peroxidase enzymes. The compound acts as a hydrogen donor in the reduction of hydrogen peroxide to water, a reaction catalyzed by peroxidases. This process results in the oxidation of 3,3’,5,5’-Tetramethylbiphenyl to form a diimine derivative. The binding interactions between 3,3’,5,5’-Tetramethylbiphenyl and the active site of peroxidase enzymes are critical for this reaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors that respond to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,5,5’-Tetramethylbiphenyl can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong oxidizing agents. Long-term studies have shown that 3,3’,5,5’-Tetramethylbiphenyl can have sustained effects on cellular function, particularly in assays involving peroxidase activity .

Dosage Effects in Animal Models

The effects of 3,3’,5,5’-Tetramethylbiphenyl in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study its biochemical interactions without significant adverse effects. At high doses, 3,3’,5,5’-Tetramethylbiphenyl can exhibit toxic effects, including oxidative stress and damage to cellular components. These toxic effects are dose-dependent and highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

3,3’,5,5’-Tetramethylbiphenyl is involved in metabolic pathways that include its oxidation by peroxidase enzymes. The compound can also undergo further metabolic transformations, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s overall biochemical behavior and its potential effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 3,3’,5,5’-Tetramethylbiphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of 3,3’,5,5’-Tetramethylbiphenyl are crucial for its biochemical activity and its effects on cellular processes .

Subcellular Localization

The subcellular localization of 3,3’,5,5’-Tetramethylbiphenyl is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. Targeting signals and post-translational modifications may also play a role in directing 3,3’,5,5’-Tetramethylbiphenyl to particular subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’,5,5’-Tetramethylbiphenyl can be synthesized through several methods. One common method involves the coupling of 2,4-dimethylbenzoic acid using palladium acetate as a catalyst, silver carbonate as an oxidant, and dipotassium phosphate as a base in 1,2-dimethoxyethane under an inert atmosphere at 150°C for 12 hours. The reaction yields 3,3’,5,5’-Tetramethylbiphenyl with a 60% yield .

Industrial Production Methods

In industrial settings, the production of 3,3’,5,5’-Tetramethylbiphenyl may involve similar catalytic coupling reactions, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetramethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Biphenyl-3,3’,5,5’-tetracarboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

3,3’,5,5’-Tetramethylbiphenyl is used in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetramethylbenzidine: Similar in structure but contains amino groups instead of methyl groups.

    2,2’,5,5’-Tetramethylbiphenyl: Another methyl-substituted biphenyl with different substitution positions.

Uniqueness

3,3’,5,5’-Tetramethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-11-5-12(2)8-15(7-11)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZYGFLOKOQMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334281
Record name 3,3',5,5'-Tetramethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25570-02-9
Record name 3,3′,5,5′-Tetramethyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25570-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',5,5'-Tetramethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25570-02-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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